4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)-
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Overview
Description
4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazolinone derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of bromine and methoxy groups may enhance its biological activity.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, providing a basis for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without additional substituents.
6,8-Dibromo-4(3H)-Quinazolinone: A simpler derivative with only bromine substituents.
2-Methoxyphenyl-4(3H)-Quinazolinone: A derivative with a methoxyphenyl group.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of bromine, methoxy, and sulfonyl groups can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
108659-74-1 |
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Molecular Formula |
C20H20Br2N2O4S |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H20Br2N2O4S/c1-20(2,3)29(26,27)11-17-23-18-13(9-12(21)10-14(18)22)19(25)24(17)15-7-5-6-8-16(15)28-4/h5-10H,11H2,1-4H3 |
InChI Key |
DFAAEXFLALXFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3OC |
Origin of Product |
United States |
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